4-Amino-5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrimidine-2-thiol
Overview
Description
4-Amino-5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrimidine-2-thiol: is a heterocyclic compound that contains both pyrimidine and pyridine rings. The presence of trifluoromethyl and chloro substituents on the pyridine ring, along with an amino group and a thiol group on the pyrimidine ring, makes this compound unique. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Compounds like “4-Amino-5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrimidine-2-thiol” often target enzymes or receptors in the body. The specific target would depend on the exact structure of the compound and its physicochemical properties .
Mode of Action
The compound might interact with its target through various types of chemical bonds, such as hydrogen bonds, ionic bonds, or van der Waals interactions. The specific mode of action would depend on the compound’s structure and the nature of its target .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its target. For example, if it targets an enzyme, it could inhibit or enhance the enzyme’s activity, thereby affecting the biochemical pathway that the enzyme is involved in .
Biochemical Analysis
Biochemical Properties
4-Amino-5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrimidine-2-thiol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to act as an inhibitor of certain enzymes, which can affect the biochemical pathways in which these enzymes are involved. For instance, it has been observed to inhibit collagen prolyl-4-hydroxylase, an enzyme crucial for collagen synthesis . The interaction between this compound and this enzyme is characterized by the binding of the compound to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the signaling pathways involved in cell proliferation and apoptosis, leading to altered cell growth and survival . Additionally, this compound can impact gene expression by binding to specific transcription factors, thereby influencing the transcription of target genes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of the enzyme. This binding interaction can lead to the inhibition of enzyme function, which in turn affects the biochemical pathways in which the enzyme is involved . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to the degradation of the compound, resulting in reduced efficacy. Long-term studies have shown that continuous exposure to this compound can lead to sustained changes in cellular function, including alterations in cell proliferation and differentiation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound can have beneficial effects, such as the inhibition of tumor growth and the reduction of inflammation . Higher doses can lead to toxic or adverse effects, including liver and kidney damage. It is important to determine the optimal dosage to achieve the desired therapeutic effects while minimizing the risk of toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound is primarily metabolized in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . The metabolites produced during this process can have different biological activities, which can contribute to the overall effects of the compound. Additionally, this compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as organic anion transporters . Once inside the cell, it can bind to intracellular proteins, which can affect its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it can be localized to the nucleus, where it can interact with transcription factors and other nuclear proteins to modulate gene expression. Additionally, the subcellular localization of this compound can affect its stability and activity, influencing its overall biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrimidine-2-thiol typically involves multi-step reactions starting from commercially available precursors. One common method involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized by reacting 3-chloro-5-(trifluoromethyl)pyridine with appropriate reagents under controlled conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring is formed by reacting suitable precursors, such as 2-aminopyrimidine, with the pyridine derivative.
Introduction of Functional Groups: The amino and thiol groups are introduced through nucleophilic substitution reactions, often using reagents like thiourea and ammonia under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The chloro group on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like ammonia, thiols, or amines under basic conditions.
Major Products Formed:
Disulfides: from oxidation of the thiol group.
Amines: from reduction of nitro groups.
Substituted pyridines: from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex heterocyclic compounds.
- Studied for its reactivity and stability under various chemical conditions.
Biology:
- Investigated for its potential as an enzyme inhibitor due to the presence of the trifluoromethyl group.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
- Used in the development of novel drugs with improved efficacy and reduced side effects.
Industry:
- Utilized in the development of agrochemicals and pesticides.
- Employed in the synthesis of specialty chemicals for various industrial applications.
Comparison with Similar Compounds
4-Amino-5-(3-chloro-5-methylpyridin-2-yl)pyrimidine-2-thiol: Similar structure but with a methyl group instead of a trifluoromethyl group.
4-Amino-5-(3-chloro-5-fluoropyridin-2-yl)pyrimidine-2-thiol: Similar structure but with a fluorine atom instead of a trifluoromethyl group.
4-Amino-5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrimidine-2-ol: Similar structure but with a hydroxyl group instead of a thiol group.
Uniqueness: The presence of the trifluoromethyl group in 4-Amino-5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrimidine-2-thiol imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and potential as a therapeutic agent. The combination of amino and thiol groups also provides versatile sites for chemical modifications and interactions with biological targets.
Properties
IUPAC Name |
6-amino-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrimidine-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3N4S/c11-6-1-4(10(12,13)14)2-16-7(6)5-3-17-9(19)18-8(5)15/h1-3H,(H3,15,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFWMUDFPQUENM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C2=C(NC(=S)N=C2)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701140563 | |
Record name | 2(1H)-Pyrimidinethione, 6-amino-5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701140563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1823183-35-2 | |
Record name | 2(1H)-Pyrimidinethione, 6-amino-5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1823183-35-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2(1H)-Pyrimidinethione, 6-amino-5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701140563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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